4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
CAS No.: 1396565-61-9
Cat. No.: VC11907056
Molecular Formula: C20H18F3N5O2
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396565-61-9 |
|---|---|
| Molecular Formula | C20H18F3N5O2 |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C20H18F3N5O2/c21-20(22,23)15-5-1-2-6-16(15)25-19(30)27-11-9-26(10-12-27)18(29)14-13-24-28-8-4-3-7-17(14)28/h1-8,13H,9-12H2,(H,25,30) |
| Standard InChI Key | QVCSPXNZMKYZHS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NC4=CC=CC=C4C(F)(F)F |
| Canonical SMILES | C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Features
The compound features:
-
Pyrazolo[1,5-a]pyridine core: A bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking and hydrogen bonding with biological targets .
-
Piperazine-1-carboxamide linker: Enhances solubility and enables structural diversification via substitutions .
-
Trifluoromethylphenyl group: Improves metabolic stability and membrane permeability due to lipophilicity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈F₃N₅O₂ | |
| Molecular Weight | 417.4 g/mol | |
| IUPAC Name | 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
| LogP | 3.93 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Pyrazolo[1,5-a]pyridine formation: Cyclization of 5-aminopyrazole derivatives with β-ketoesters under microwave irradiation .
-
Carboxylation: Introduction of the carbonyl group at position 3 using chloroformate reagents.
-
Piperazine coupling: Amide bond formation between the pyrazolo[1,5-a]pyridine carbonyl and piperazine-1-carboxamide .
-
Trifluoromethylphenyl functionalization: Buchwald–Hartwig amination or Ullmann coupling for aryl attachment .
Key Challenges:
-
Regioselectivity in pyrazolo[1,5-a]pyridine synthesis requires precise temperature control .
-
Steric hindrance from the trifluoromethyl group may reduce coupling efficiency .
| Activity | Probability (%) | Basis |
|---|---|---|
| Anticancer | 78 | Similarity to EGFR/B-Raf inhibitors |
| Antifungal | 42 | Trifluoromethyl group |
| Anti-inflammatory | 35 | Piperazine-mediated COX-2 inhibition |
Structure-Activity Relationship (SAR) Insights
-
Pyrazolo[1,5-a]pyridine substitutions:
-
Piperazine modifications:
-
Trifluoromethylphenyl role:
Toxicological and Pharmacokinetic Profiles
ADME Predictions
| Parameter | Value | Method |
|---|---|---|
| Oral bioavailability | 67% | SwissADME |
| Plasma protein binding | 89% | pkCSM |
| CYP3A4 inhibition | Moderate | PreADMET |
Toxicity Risks
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume